2-(4-Bromo-3-methoxyphenyl)-2-hydroxyacetic acid
Description
Properties
Molecular Formula |
C9H9BrO4 |
|---|---|
Molecular Weight |
261.07 g/mol |
IUPAC Name |
2-(4-bromo-3-methoxyphenyl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C9H9BrO4/c1-14-7-4-5(2-3-6(7)10)8(11)9(12)13/h2-4,8,11H,1H3,(H,12,13) |
InChI Key |
IHUNKUIRYRKWJL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C(C(=O)O)O)Br |
Origin of Product |
United States |
Preparation Methods
Bromination of 4-Bromo-3-methoxyphenylacetic Acid
The Hell–Volhard–Zelinskii reaction provides a classical route to α-bromo carboxylic acids. For 2-(4-bromo-3-methoxyphenyl)-2-hydroxyacetic acid, this method involves:
- Bromination : Treatment of 4-bromo-3-methoxyphenylacetic acid with phosphorus tribromide (PBr₃) and bromine (Br₂) in chlorobenzene at 50–60°C for 4–6 hours.
- Hydrolysis : Subsequent alkaline hydrolysis of the α-bromo intermediate (2-bromo-2-(4-bromo-3-methoxyphenyl)acetic acid) using potassium hydroxide (KOH) in aqueous ethanol at 80°C for 2 hours.
Key Data :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Bromination | PBr₃, Br₂, chlorobenzene, 50–60°C | 85–90% | |
| Hydrolysis | 2 M KOH, ethanol, 80°C | 90–95% |
This method benefits from high yields but requires careful control of bromination stoichiometry to avoid di-substitution.
Reformatsky Reaction with 4-Bromo-3-methoxybenzaldehyde
Zinc-Mediated Coupling
The Reformatsky reaction enables direct formation of β-hydroxy esters, which can be hydrolyzed to α-hydroxy acids:
- Reformatsky Reaction : Reaction of 4-bromo-3-methoxybenzaldehyde with ethyl bromoacetate in the presence of activated zinc dust in tetrahydrofuran (THF) at reflux (65°C) for 12 hours.
- Ester Hydrolysis : Treatment of the resultant ethyl 2-(4-bromo-3-methoxyphenyl)-2-hydroxyacetate with 2 M hydrochloric acid (HCl) at 80°C for 3 hours.
Key Data :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Reformatsky | Zn, THF, 65°C | 75–80% | |
| Hydrolysis | 2 M HCl, 80°C | 85–90% |
This route offers regioselectivity but requires anhydrous conditions and precise temperature control.
Nucleophilic Substitution of α-Bromo Intermediates
Cs₂CO₃-Mediated Hydroxylation
A rapid room-temperature method leverages cesium carbonate (Cs₂CO₃) in dimethylformamide (DMF) to replace α-bromo groups with hydroxyls:
- Substitution : Stirring 2-bromo-2-(4-bromo-3-methoxyphenyl)acetic acid with Cs₂CO₃ (2 equiv) in DMF at 25°C for 20–30 minutes.
- Workup : Acidification with dilute HCl to precipitate the product.
Key Data :
| Parameter | Value | Reference |
|---|---|---|
| Reaction Time | 20–30 minutes | |
| Yield | 88–92% | |
| Solvent | DMF |
This method excels in speed and efficiency, making it suitable for gram-scale synthesis.
Comparative Analysis of Methods
Yield and Practicality
| Method | Overall Yield | Scalability | Cost Efficiency |
|---|---|---|---|
| Alpha-Bromination/Hydrolysis | 77–86% | High | Moderate |
| Reformatsky Reaction | 64–72% | Moderate | High |
| Cs₂CO₃-Mediated Substitution | 88–92% | High | Low |
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-3-methoxyphenyl)-2-hydroxyacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming 3-methoxyphenylacetic acid.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-bromo-3-methoxybenzoic acid.
Reduction: Formation of 3-methoxyphenylacetic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Bromo-3-methoxyphenyl)-2-hydroxyacetic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural features.
Industry: Used in the production of specialty chemicals and materials with desired properties.
Mechanism of Action
The mechanism by which 2-(4-Bromo-3-methoxyphenyl)-2-hydroxyacetic acid exerts its effects depends on its interaction with molecular targets. The bromine atom and methoxy group can influence the compound’s binding affinity to enzymes or receptors. The hydroxyacetic acid moiety may participate in hydrogen bonding and electrostatic interactions, affecting the compound’s overall activity.
Comparison with Similar Compounds
Substituent Position Isomerism
The positional arrangement of bromine and methoxy groups significantly impacts electronic, steric, and hydrogen-bonding properties. Key comparisons include:
Key Observations :
- Electronic Effects : In 2-(3-Bromo-4-methoxyphenyl)acetic acid, bromine (electron-withdrawing) at C3 increases the C–C–C angle at C3 to 121.5°, while methoxy (electron-donating) at C4 reduces the angle to 118.2° . This electronic interplay influences reactivity and binding affinity.
- Hydrogen Bonding : Centrosymmetric dimers formed via R₂²(8) hydrogen-bonding motifs are common in brominated mandelic acids, affecting solubility and crystal packing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
